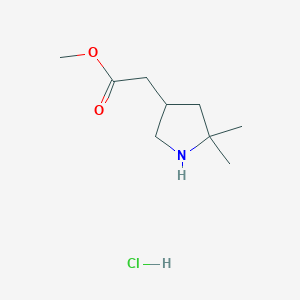

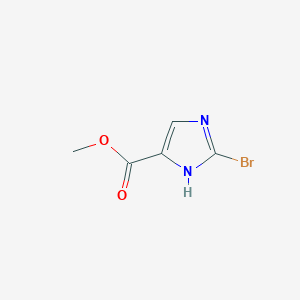

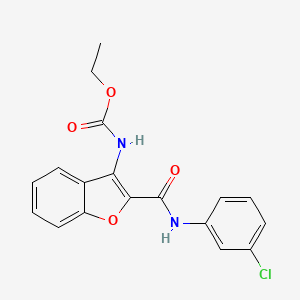

![molecular formula C20H14FN3O2S B2527066 N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-24-2](/img/structure/B2527066.png)

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves starting materials such as substituted phenols or anilines, which undergo various chemical transformations to introduce the desired functional groups. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves binding studies and the exploration of substituent variability at the 3-position of the acetamide moiety . Similarly, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as a primary compound, with their structures confirmed by techniques like NMR and IR spectroscopy . These methods could potentially be adapted for the synthesis of "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and sometimes mass spectrometry or elemental analysis. For example, the novel compounds in the provided papers were identified and confirmed using IR and 1H NMR . These techniques would be essential in analyzing the molecular structure of the compound , ensuring the correct placement of substituents and the integrity of the thienopyrimidin moiety.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often as ligands or intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent, demonstrating the potential reactivity of acetamide derivatives in electrophilic substitution reactions . This suggests that "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" could also exhibit interesting reactivity patterns, especially in the presence of fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, particularly fluorine, can significantly affect these properties. For example, the introduction of fluorine atoms has been shown to enhance the herbicidal activity of certain pyrimidinyl phenyl phenoxyacetamide derivatives . This indicates that the physical and chemical properties of "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" would likely be influenced by its fluorine content and could be tailored for specific biological activities.

科学的研究の応用

Pharmacophore Design and Kinase Inhibition

Research into compounds with a similar structure to N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide often focuses on the design of pharmacophores for kinase inhibition. For instance, compounds with pyrimidine scaffolds have been examined for their ability to inhibit p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory processes. These inhibitors can bind selectively to the ATP pocket of the kinase, demonstrating the potential for the development of selective and potent therapeutic agents (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, a category to which the specified compound could theoretically belong given its pyrimidine core and fluorination, are significant in cancer therapy. These compounds, such as 5-Fluorouracil, demonstrate the role of fluorination in modulating the biological activity of pyrimidine analogs, offering insights into their application in personalized medicine. The synthesis, mechanism of action, and potential for targeting RNA- and DNA-modifying enzymes are areas of active research (Gmeiner, W., 2020).

Optoelectronic Materials

Compounds with pyrimidine and thieno[3,2-d]pyrimidin scaffolds are explored for their application in optoelectronic materials. Their incorporation into π-extended conjugated systems, demonstrated through the synthesis of quinazolines and pyrimidine derivatives, shows promise for the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). These materials benefit from the unique electronic properties imparted by the pyrimidine ring and its derivatives (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

特性

IUPAC Name |

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBNICXFGDVUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

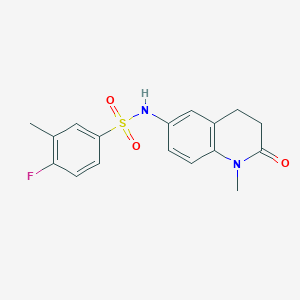

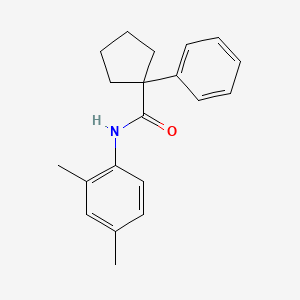

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)

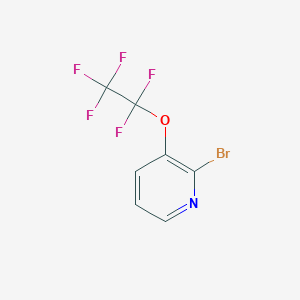

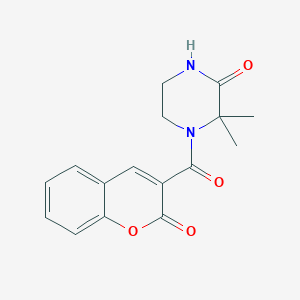

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

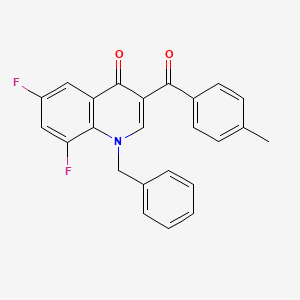

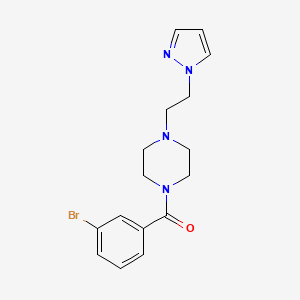

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)